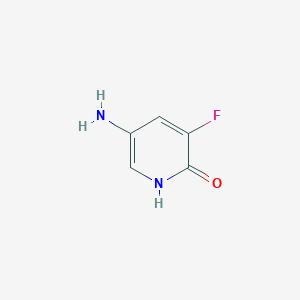

5-Amino-3-fluoropyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTTUUCANQMTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-01-2 | |

| Record name | 5-amino-3-fluoropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei, such as fluorine-19. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the structural assignment of 5-Amino-3-fluoropyridin-2-ol. It is important to note that pyridin-2-ol derivatives can exist in equilibrium with their tautomeric pyridin-2-one form, a phenomenon that can influence the observed chemical shifts. scholaris.caresearchgate.net

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region should feature two signals for the protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position would appear as doublets due to coupling with the adjacent fluorine atom and/or neighboring protons. The exact chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and fluoro substituents. Additionally, labile protons from the amino (-NH₂) and hydroxyl (-OH) groups would be visible, often as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | 7.0 - 8.0 | Doublet (d) |

| H-6 | 6.5 - 7.5 | Doublet (d) |

| -NH₂ | Variable (broad) | Singlet (s) |

Note: Predicted values are based on general principles and data from analogous substituted pyridinol compounds.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, five distinct signals are anticipated, one for each carbon atom in the pyridine ring. libretexts.org The chemical shifts are significantly affected by the attached heteroatoms (N, O, F). The carbon atom bonded to the fluorine (C3) will exhibit a large C-F coupling constant. The carbon attached to the hydroxyl group (C2) is expected to be significantly downfield, as is the carbon bonded to the amino group (C5). researchgate.netlibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 165 |

| C-3 | 140 - 150 (d, ¹JCF) |

| C-4 | 120 - 130 |

| C-5 | 135 - 145 |

Note: Predicted values are based on standard chemical shift ranges and data from related heterocyclic compounds. libretexts.org The signal for C-3 is expected to be a doublet due to one-bond coupling with ¹⁹F.

Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. alfa-chemistry.com A single resonance is expected in the ¹⁹F NMR spectrum for this compound. The chemical shift of this signal is highly sensitive to the electronic environment, including solvent polarity and temperature, which can influence the tautomeric equilibrium between the pyridinol and pyridone forms. scholaris.ca For aryl fluorides, chemical shifts are typically observed in a characteristic range relative to a standard like CFCl₃. colorado.edu This sensitivity makes ¹⁹F NMR a powerful tool for studying molecular interactions and conformational changes. scholaris.canih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. researchgate.net Key expected absorptions include:

O-H and N-H Stretching: Broad bands are anticipated in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl and amino groups. The broadness is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretching: Weaker absorptions are expected just above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ fingerprint region.

C-F Stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ range.

N-H Bending: Vibrations from the amino group can also be observed around 1600 cm⁻¹.

Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to precisely assign these vibrational modes. researchgate.netnih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. tubitak.gov.tr For this compound, the FT-Raman spectrum would be valuable for observing the symmetric breathing modes of the pyridine ring and the C-C backbone vibrations, which may be weak in the IR spectrum. researchgate.netnih.gov The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework, confirming the presence of the pyridine core and its substituents and yielding a unique spectroscopic fingerprint. nih.gov

Table 3: Predicted FT-IR and FT-Raman Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Predominant Technique |

|---|---|---|

| 3200 - 3600 | O-H, N-H stretching | FT-IR |

| 3000 - 3100 | Aromatic C-H stretching | FT-IR, FT-Raman |

| 1400 - 1600 | Aromatic C=C and C=N ring stretching | FT-IR, FT-Raman |

| 1000 - 1400 | C-F stretching | FT-IR |

Note: Assignments are based on characteristic group frequencies and data from analogous compounds. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular mass of a compound, allowing for the confident assignment of its elemental composition. For this compound, with a chemical formula of C₅H₅FN₂O, the expected monoisotopic mass is approximately 128.03859 Da.

The fragmentation pattern of this compound under ionization would provide valuable structural information. Common fragmentation pathways for related aromatic compounds include the loss of small, stable molecules or radicals. For instance, the loss of a water molecule ([M+H-H₂O]⁺) is a potential fragmentation pathway for pyridinol structures. uni.lu The stable pyridine ring would likely require significant energy to fragment, but characteristic losses could include cleavage of the amino group or loss of carbon monoxide from the pyridin-2-ol tautomer.

Table 1: Predicted Mass Spectrometry Data for the Isomer 3-amino-5-fluoropyridin-2-ol (Note: This data is predicted for an isomer and serves as an estimation for this compound)

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.04587 |

| [M+Na]⁺ | 151.02781 |

| [M-H]⁻ | 127.03131 |

| [M+H-H₂O]⁺ | 111.03585 |

Data sourced from PubChem predictions for 3-amino-5-fluoropyridin-2-ol. uni.lu

Electronic and Magnetic Resonance Spectroscopy

This class of spectroscopic techniques probes the electronic and spin states of a molecule, providing information on its electronic structure and environment.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation within the molecule. For this compound, the aromatic pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing fluorine atom, is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent environment and the protonation state of the molecule. While specific experimental UV-Vis spectra for this compound are not documented in available literature, related compounds such as nitropyridinols show absorption maxima around 300 nm. The technique is also a valuable tool for monitoring the stability of such compounds under light exposure.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org As a diamagnetic molecule in its ground state, this compound would not produce an EPR signal.

However, EPR spectroscopy would be a powerful tool for studying radical forms of the compound or its complexes with paramagnetic metal ions. wikipedia.orgsrce.hr For example, if the compound were to undergo oxidation to form a radical cation, EPR could characterize the distribution of the unpaired electron's spin density across the molecule. This would provide detailed insight into the electronic effects of the fluorine and amino substituents. Furthermore, studies on other aminopyridine derivatives have shown their ability to form complexes with metal ions like copper(II) and iron(III). nih.gov If this compound were to form such complexes, EPR spectroscopy could be used to probe the coordination environment and electronic structure of the metal center, revealing details about the nature of the metal-ligand bonding. nih.gov

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This data would unambiguously establish the solid-state conformation of the molecule and reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking.

The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its corresponding pyridone form. Crystallographic data would confirm which tautomer is present in the solid state. Furthermore, the analysis would show how the molecules pack in the crystal lattice, influenced by hydrogen bonds involving the amino and hydroxyl groups, as well as potential interactions involving the fluorine atom. researchgate.netiucr.org Although crystal structures of complex molecules containing fluoropyridinylamino moieties have been reported, a specific crystal structure for this compound is not currently available in the public domain. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 5 Amino 3 Fluoropyridin 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in elucidating the electronic structure of 5-Amino-3-fluoropyridin-2-ol. These calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's geometric and electronic properties. nih.gov

Table 1: Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C-N (ring) | 1.33 - 1.38 | 117 - 123 |

| C-O | 1.35 | - |

| C-F | 1.36 | - |

| C-NH2 | 1.40 | - |

| O-H | 0.97 | - |

| N-H (NH2) | 1.01 | - |

| C-C-N (ring) | - | 120 - 124 |

| C-N-C (ring) | - | 116 - 119 |

| H-O-C | - | 109.5 |

| H-N-H (NH2) | - | 107 |

Note: The values in this table are representative and based on typical values for similar structures. Actual computed values may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis helps in predicting its reactivity in various chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: The values in this table are illustrative and represent typical ranges for organic molecules.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. Electronegativity (χ) is a measure of an atom's ability to attract shared electrons. Chemical potential (μ) is the negative of electronegativity and describes the escaping tendency of electrons from a stable system. Global hardness (η) and its inverse, global softness (S), are measures of the molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. nih.gov These parameters provide a quantitative measure of the chemical reactivity and stability of this compound.

Table 3: Global Reactivity Descriptors of this compound (Theoretical)

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Potential (μ) | -χ | -3.5 eV |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Softness (S) | 1/(2η) | 0.217 eV⁻¹ |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. nih.gov These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can pinpoint the atoms in this compound that are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Theoretical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 15.2 |

| LP(1) O | π*(C-N) | 12.8 |

| LP(2) F | σ*(C-C) | 5.4 |

| π(C=C) | π*(C=N) | 20.1 |

Note: The values in this table are representative examples of NBO interactions and their typical stabilization energies.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials have applications in various photonic technologies. researchgate.net Computational methods can be used to predict the NLO properties of molecules like this compound. nih.gov The key parameters that determine NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net Theoretical calculations can predict these properties, providing a preliminary assessment of the NLO potential of this compound without the need for experimental synthesis and characterization. researchgate.net The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, pyridine (B92270) nitrogen) groups suggests that this molecule may exhibit significant NLO properties due to intramolecular charge transfer. mostwiedzy.pl

Table 5: Calculated NLO Properties of this compound (Theoretical)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 12 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 25 x 10⁻³⁰ esu |

Note: These values are illustrative and represent a hypothetical scenario where the molecule exhibits NLO properties.

Dipole Moment Calculations

Computational calculations, typically employing Density Functional Theory (DFT), are used to determine the magnitude and orientation of the dipole moment. For this compound, these calculations take into account the contributions of its constituent atoms—oxygen, nitrogen, fluorine, carbon, and hydrogen—and their spatial arrangement. The presence of highly electronegative fluorine, nitrogen, and oxygen atoms suggests that this molecule is likely to possess a significant dipole moment. The precise value, however, depends on the molecule's specific geometry and the vector sum of all individual bond dipoles.

Table 1: Calculated Dipole Moment Components of this compound (Data is illustrative and based on general principles of computational chemistry for similar molecules, as specific experimental or calculated values for this compound are not available in the searched literature.)

| Component | Value (Debye) |

| μx | Value |

| μy | Value |

| μz | Value |

| Total Dipole Moment (μ) | Calculated Total |

Note: The values in this table are placeholders representing the type of data that would be generated from a computational study. The actual values would be derived from the output of quantum chemical calculations.

Hyperpolarizability Anisotropy

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. It describes how the dipole moment of a molecule changes in the presence of a strong electric field, such as that from a laser. The anisotropy of hyperpolarizability refers to the directional dependence of this response.

Molecules with large hyperpolarizability are of significant interest for applications in optoelectronics and photonics. The investigation of this compound's hyperpolarizability would involve calculating the components of the first hyperpolarizability tensor (β). The presence of both electron-donating (amino) and electron-withdrawing (fluoro, hydroxyl) groups on the pyridine ring can lead to significant intramolecular charge transfer, a key factor for enhancing NLO properties. The anisotropy of this property is crucial for understanding how the molecule's orientation affects its NLO response.

Table 2: Calculated First Hyperpolarizability Anisotropy of this compound (Data is illustrative and based on general principles of computational chemistry for similar molecules, as specific experimental or calculated values for this compound are not available in the searched literature.)

| Parameter | Value (a.u.) |

| βtot (Total Hyperpolarizability) | Value |

| Anisotropy (βaniso) | Value |

Note: The values in this table are placeholders. Actual data would be obtained from advanced computational models that calculate the response of the molecular electron cloud to a strong electric field.

Thermodynamic Property Investigations across Varying Temperatures

The thermodynamic properties of a molecule, such as its enthalpy, entropy, and heat capacity, are crucial for understanding its stability and reactivity under different thermal conditions. These properties can be calculated using statistical mechanics based on the vibrational frequencies obtained from computational chemistry methods like DFT.

By calculating the vibrational modes of this compound, it is possible to predict its thermodynamic functions at various temperatures. This information is vital for predicting the spontaneity of reactions involving this compound and for understanding its behavior in different environments. For instance, the temperature dependence of the heat capacity can reveal information about the vibrational and rotational energy levels of the molecule.

Table 3: Calculated Thermodynamic Properties of this compound at Different Temperatures (Data is illustrative and based on general principles of computational chemistry for similar molecules, as specific experimental or calculated values for this compound are not available in the searched literature.)

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) |

| 298.15 | Value | Value | Value |

| 400 | Value | Value | Value |

| 500 | Value | Value | Value |

Note: The values in this table are placeholders. These thermodynamic parameters are typically calculated from the vibrational frequencies and rotational constants of the molecule, which are themselves determined through computational simulations.

Chemical Reactivity and Advanced Transformation Pathways of 5 Amino 3 Fluoropyridin 2 Ol

Mechanistic Studies of Aminopyridinol Reactions

The reactivity of 5-Amino-3-fluoropyridin-2-ol is governed by the interplay of its electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom. This substitution pattern significantly influences the electron density of the pyridine (B92270) ring, dictating the course of various reactions.

Nucleophilic Aromatic Substitution Reactions

The presence of the fluorine atom, a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, suggests that this pathway is a viable method for functionalizing the 3-position of the pyridine ring. The electron-donating amino and hydroxyl groups, particularly after deprotonation of the hydroxyl group to form a pyridone, can further activate the ring towards nucleophilic attack. The precise conditions and the nature of the nucleophile would be critical in determining the feasibility and outcome of such reactions. Mechanistic studies would likely focus on the formation of a Meisenheimer-like intermediate, with the stability of this intermediate being influenced by the electronic effects of the substituents.

Electrophilic Substitution Patterns

Conversely, the electron-rich nature of the this compound ring system, due to the powerful electron-donating capacity of the amino and hydroxyl groups, makes it a candidate for electrophilic substitution reactions. The directing effects of these substituents would be expected to guide incoming electrophiles to the positions ortho and para to the activating groups. However, the fluorine atom's electron-withdrawing nature and the potential for protonation of the amino group under acidic conditions could deactivate the ring towards electrophilic attack, requiring carefully optimized reaction conditions. Understanding the regioselectivity of these reactions would be a key area of investigation.

Oxidative and Reductive Transformations

The amino and hydroxyl functionalities on the this compound ring also open up possibilities for a range of oxidative and reductive transformations, including those mediated by biological systems.

Microbial Hydroxylation and Biotransformation Pathways

The field of biocatalysis offers a powerful toolkit for the selective functionalization of organic molecules. Microbial hydroxylation, in particular, could be a valuable method for introducing additional hydroxyl groups onto the this compound scaffold. Specific microorganisms, equipped with hydroxylating enzymes such as cytochrome P450 monooxygenases, could potentially catalyze the regioselective hydroxylation of the pyridine ring. The position of this enzymatic hydroxylation would be dictated by the substrate-binding pocket of the enzyme. Broader biotransformation pathways could also lead to other modifications, such as N-acetylation of the amino group or glycosylation of the hydroxyl group, further diversifying the molecular architecture.

Table 1: Potential Microbial Transformations of this compound

| Transformation Type | Potential Product | Enzyme Class |

|---|---|---|

| Hydroxylation | Dihydroxylated aminofluoropyridine | Cytochrome P450 |

| N-Acetylation | 5-Acetamido-3-fluoropyridin-2-ol | N-Acetyltransferase |

Oxidative Dimerization Reactions

The presence of the amino and hydroxyl groups suggests that this compound could undergo oxidative dimerization reactions. Under appropriate oxidizing conditions, intermolecular coupling could occur, leading to the formation of dimeric structures. The regioselectivity of this dimerization would be a critical aspect to control, with potential for C-C, C-N, or N-N bond formation depending on the reaction conditions and the oxidant employed. Such reactions could lead to novel, larger molecular frameworks with potentially interesting biological or material properties.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The multifunctional nature of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. The amino and hydroxyl groups can act as nucleophilic sites for intramolecular or intermolecular cyclization reactions.

By reacting this compound with appropriate bifunctional reagents, a variety of annulation strategies can be envisioned. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of fused pyridopyrimidines, while reactions with 1,3-dielectrophiles could yield fused seven-membered rings. The fluorine atom could also play a role in these cyclization reactions, either by influencing the reactivity of the adjacent positions or by serving as a leaving group in a subsequent step to afford a fully aromatized fused system. The development of such cyclization and annulation reactions would significantly expand the chemical space accessible from this versatile building block.

Table 2: Potential Fused Heterocyclic Systems from this compound

| Reagent Type | Potential Fused Ring System |

|---|---|

| α,β-Unsaturated carbonyl | Pyridopyrimidine |

| 1,3-Dicarbonyl compound | Pyridopyridine |

Synthesis of Oxazolopyridines from Aminopyridinol Derivatives

The synthesis of oxazolopyridines from aminopyridinol precursors, such as this compound, can be approached through several established synthetic routes. One common method involves the cyclization of 2-amino-3-hydroxypyridine (B21099) derivatives. For instance, the reaction of 2-amino-3-hydroxypyridine with ethyl chloroformate in pyridine yields 2-ethoxycarbonylamino-3-pyridyl ethyl carbonate. Subsequent treatment with aqueous sodium hydroxide (B78521) leads to the formation of 2-ethoxycarbonylamino-3-hydroxypyridine, which upon heating in a high-boiling solvent like diphenyl ether, cyclizes to furnish the corresponding 2'-hydroxyoxazolo[4',5'-2:3]pyridine. rsc.org

This synthetic strategy can be adapted for this compound. The presence of the fluorine atom at the 3-position is expected to influence the electron density of the pyridine ring, potentially affecting the reactivity of the amino and hydroxyl groups. The amino group at the 5-position may require a protection strategy to prevent side reactions, depending on the specific reaction conditions.

Another approach involves the cyclodehydration of N-phenacyl-2-pyridones. nih.gov This method typically involves the N-alkylation of a 2-pyridone with a phenacyl bromide, followed by acid-catalyzed cyclization. For this compound, which exists in tautomeric equilibrium with its pyridone form, N-acylation followed by cyclization could provide a viable route to substituted oxazolopyridines. The reaction conditions, particularly the choice of acid catalyst and solvent, would need to be optimized to account for the electronic effects of the fluorine and amino substituents.

| Starting Material | Reagents | Intermediate | Product | Key Transformation |

| 2-Amino-3-hydroxypyridine | 1. Ethyl chloroformate, pyridine2. aq. NaOH3. Heat (diphenyl ether) | 2-Ethoxycarbonylamino-3-hydroxypyridine | 2'-Hydroxyoxazolo[4',5'-2:3]pyridine | Cyclization |

| 5-Nitro-2-pyridone | 1. NaOH, methanol2. Phenacylbromide | N-Phenacyl-5-nitro-2-pyridone | 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorate | N-alkylation and Cyclodehydration |

Formation of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines from 2-aminopyridine (B139424) derivatives is well-documented, and these methods can be extrapolated to this compound.

Imidazo[1,2-a]pyridines:

A versatile and widely used method for the synthesis of imidazo[1,2-a]pyridines is the multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an alkyne. This reaction is often catalyzed by copper salts, such as CuSO4, in the presence of an acid co-catalyst like TsOH. researchgate.net The reaction proceeds through the formation of an imine intermediate from the 2-aminopyridine and the aldehyde, which then undergoes a copper-catalyzed reaction with the alkyne, followed by cyclization. The fluorine and hydroxyl/oxo groups on the this compound ring would likely influence the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, thereby affecting the rate and efficiency of the cyclization step.

Another prominent route is the condensation of 2-aminopyridines with α-haloketones. nih.gov This reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration. The reactivity of this compound in this reaction would be dictated by the tautomeric equilibrium between the pyridinol and pyridone forms, as the pyridone oxygen could also compete for alkylation.

| Reactants | Catalyst/Conditions | Product | Reaction Type |

| 2-Aminopyridine, Aldehyde, Alkyne | CuSO4/TsOH | Imidazo[1,2-a]pyridine | Multicomponent Reaction |

| 2-Aminopyridine, α-Haloketone | Heat | Imidazo[1,2-a]pyridine | Condensation/Cyclization |

| Lignin β-O-4 model compounds, 2-Aminopyridine | Pd/C, I2 | Imidazo[1,2-a]pyridine | One-pot Multicomponent Transformation |

Pyrido[1,2-a]pyrimidines:

The synthesis of pyrido[1,2-a]pyrimidines can be achieved through the reaction of 2-aminopyridines with β-dicarbonyl compounds or their synthetic equivalents. For example, the reaction of a 2-aminopyridine derivative with ethoxy methylene (B1212753) malonic diethyl ester (EMME) followed by cyclization under microwave irradiation is an effective method for preparing pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. nih.gov The initial reaction involves a Michael addition of the exocyclic amino group to the activated alkene of EMME, followed by an intramolecular cyclization and elimination of ethanol (B145695). The presence of the 5-amino group in this compound could potentially lead to the formation of isomeric products if not properly controlled.

A one-pot three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester provides a facile route to substituted pyrido[1,2-a]pyrimidines. researchgate.net This approach offers a high degree of molecular diversity in the final products.

| Starting Materials | Reagents/Conditions | Product Type | Key Features |

| 2(1H)-Pyridone | 1. Hydrolysis, Decarboxylation, O-alkylation, Rearrangement2. EMME3. Microwave irradiation | Pyrido[1,2-a]pyrimidine-3-carboxamide | Stepwise synthesis involving a 2-aminopyridine intermediate |

| Aroylacetonitrile, 2-Amino-N-hetero compound, Orthoester | Heat (80°C) | Substituted Pyrido[1,2-a]pyrimidine | One-pot three-component synthesis |

Exploration of Novel Reaction Pathways and Catalysis

The unique substitution pattern of this compound opens avenues for exploring novel reaction pathways and catalytic transformations. The presence of multiple nucleophilic centers (two amino groups and the pyridone oxygen) and an electron-withdrawing fluorine atom can be exploited for selective functionalization and the construction of complex molecular architectures.

Novel Reaction Pathways:

Tandem Reactions: The molecule is well-suited for tandem or cascade reactions where multiple bonds are formed in a single operation. For instance, a reaction sequence could be envisioned where the 5-amino group acts as a directing group for a C-H activation at the 4- or 6-position, followed by an intramolecular cyclization involving the 2-hydroxyl or the 5-amino group.

Fluorine as a Synthetic Handle: The fluorine atom, while generally considered a stable substituent, can under certain conditions participate in nucleophilic aromatic substitution (SNAr) reactions, especially if the ring is further activated. This could allow for the introduction of other functional groups at the 3-position.

Photocatalysis and Electrochemistry: Modern synthetic methods like photocatalysis and electrochemistry could be employed to generate reactive intermediates from this compound, leading to novel transformations that are not accessible through traditional thermal methods.

Catalysis:

Multifunctional Organocatalysis: The amino and hydroxyl groups in the molecule could act as hydrogen bond donors and acceptors, making it a potential candidate for use as a bifunctional organocatalyst in asymmetric reactions. mdpi.com For example, it could catalyze aldol (B89426) or Michael reactions by activating both the electrophile and the nucleophile through hydrogen bonding.

Transition Metal Catalysis: The pyridine nitrogen and the amino groups can act as ligands for transition metals, enabling a wide range of catalytic transformations. For example, palladium-catalyzed cross-coupling reactions could be used to introduce aryl, alkyl, or other functional groups at various positions on the pyridine ring. The development of catalytic systems that can selectively activate one of the C-H bonds in the presence of multiple directing groups would be a significant advancement.

The exploration of these advanced synthetic strategies will undoubtedly lead to the discovery of new and efficient ways to utilize this compound as a versatile building block in organic synthesis and medicinal chemistry.

Applications As a Key Intermediate in Complex Molecule Synthesis

Q & A

Q. What are the recommended synthetic strategies for preparing 5-amino-3-fluoropyridin-2-ol, and how do reaction conditions influence regioselectivity?

Synthesis of fluorinated pyridinols like this compound typically involves halogen-exchange reactions or nucleophilic aromatic substitution. For example, describes 2-chloro-5-fluoropyridin-3-ol synthesis via chlorination-fluorination steps. For amino-substituted derivatives, a multi-step approach may include:

Halogenation : Introduce fluorine via fluorinating agents (e.g., KF/18-crown-6) at elevated temperatures .

Amination : Use Pd-catalyzed coupling or direct substitution with ammonia/amines.

Regioselectivity depends on directing groups (e.g., hydroxyl or amino groups) and reaction temperature. Computational modeling (DFT) can predict activation barriers for substitution sites.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- NMR : NMR identifies fluorine position (δ ~ -120 to -160 ppm for pyridinyl-F). NMR distinguishes NH (broad singlet) and hydroxyl protons (exchangeable, ~5-6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFNO: calc. 128.03).

- X-ray Crystallography : For unambiguous confirmation, though crystallization may require derivatization (e.g., acetyl protection of -OH/NH) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/hexane → MeOH/EtOAc) to separate polar amino/hydroxyl groups.

- Recrystallization : Polar solvents (e.g., ethanol/water) improve purity. lists >95% purity for similar fluoropyridinols via GC analysis.

- HPLC : Reverse-phase C18 columns with acidic mobile phases (0.1% TFA) resolve closely related isomers .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and hydroxyl groups deactivate the pyridine ring, reducing electrophilic substitution. However, the amino group can act as a directing group for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). highlights fluoropyridines as substrates for trifluoromethylation, suggesting similar reactivity. Key factors:

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Moisture Sensitivity : Hydroxyl and amino groups promote hygroscopicity. Store under inert gas (N) with desiccants.

- Light Sensitivity : Fluorinated aromatics may undergo photodecomposition. Use amber vials and avoid UV exposure .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C for similar compounds) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Docking Studies : Target enzymes (e.g., kinases) using PyRx or AutoDock. Fluorine’s electronegativity enhances binding via dipole interactions.

- QSAR Models : Correlate substituent effects (e.g., logP, Hammett σ) with activity. references fluorinated benzisoxazoles with CNS activity, suggesting analogous pyridinols may target similar pathways .

Data Contradictions and Resolution

Q. Conflicting reports on fluoropyridinol solubility: How to reconcile discrepancies?

- Polar vs. Nonpolar Solvents : lists 2-chloro-5-fluoropyridin-3-ol as sparingly soluble in water but soluble in DMSO. For this compound, adjust pH to enhance aqueous solubility (e.g., HCl for protonation).

- Counterion Effects : Hydrochloride salts may improve solubility, as seen in aminopyridine derivatives .

Q. Discrepancies in reported synthetic yields: What factors contribute to variability?

- Reagent Purity : notes >95% purity for 3-amino-5-fluoropyridine, but lower-grade reagents reduce yields.

- Catalyst Loading : Pd/C or CuI concentrations impact coupling efficiency. Optimize via DoE (Design of Experiments) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.